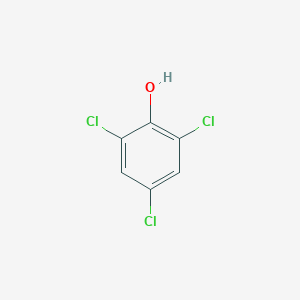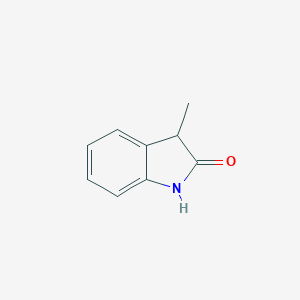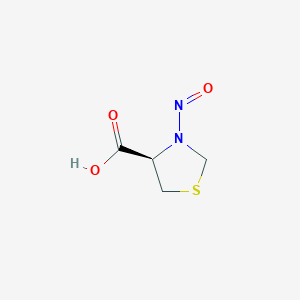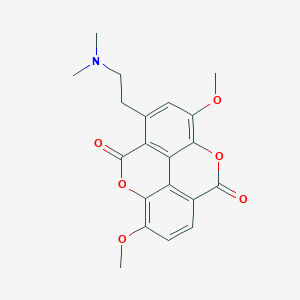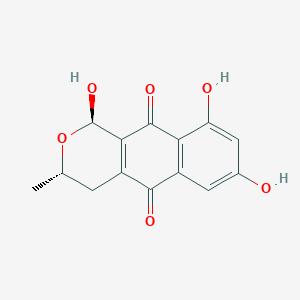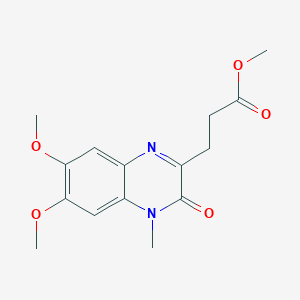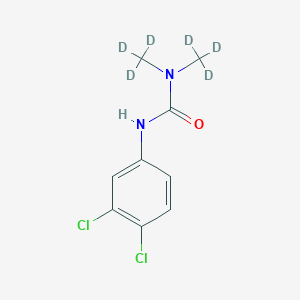
Diuron-d6
Overview
Description
Diuron-d6 is an isotopically labeled analog of the phenylurea herbicide diuron, which is used for the control of annual grass and broad-leaved weeds in agriculture .
Synthesis Analysis
Diuron-d6 was synthesized in the laboratory using a novel strategy and employed in ID4MS for the preparation of three calibration blends and seaweed sample blend . The analytical performance of the LC-QTOF-MS/MS method was evaluated and the respective detection and quantification limits obtained were 14.6 µg kg-1and 46.5 µg kg-1 .
Chemical Reactions Analysis
Diuron-d6 may be used as an internal standard for the quantification of diuron in sewage sludge using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) and in water samples using stir bar sorptive extraction and liquid desorption coupled to liquid chromatography-tandem mass spectrometry (SBSE-LD-LC-MSMS) .
Physical And Chemical Properties Analysis
Diuron-d6 is a white, odorless, crystalline solid with a molecular weight of 239.13 g/mol . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Herbicide Research
Diuron-d6 is an isotopically labeled analog of the phenylurea herbicide diuron . It is used in research to understand the behavior and impact of diuron, which is used for the control of annual grass and broad-leaved weeds in agriculture .
Environmental Impact Studies
The environmental impact of diuron can be studied using Diuron-d6. It helps in understanding how diuron affects different ecosystems and contributes to pollution .
Water Treatment Research
Diuron-d6 can be used in water treatment research. A study used a novel sludge-derived modified biochar (SDMBC600) for the removal of diuron . The adsorption behavior of diuron on the SDMBC600 was studied systematically .
Adsorption Mechanisms
The study of adsorption mechanisms is another application of Diuron-d6. The mechanisms of SDMBC600 for diuron were found to include surface complexation, π–π binding, hydrogen bonding, as well as pore filling .
Quantification in Sewage Sludge
Diuron-d6 may be used as an internal standard for the quantification of diuron in sewage sludge using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .
Quantification in Water Samples
Similarly, Diuron-d6 can be used for the quantification of diuron in water samples using stir bar sorptive extraction and liquid desorption coupled to liquid chromatography-tandem mass spectrometry (SBSE-LD-LC-MSMS) .
Mechanism of Action
Target of Action
Diuron-d6, an isotopically labeled analog of the phenylurea herbicide diuron , primarily targets the photosynthetic system in plants . It blocks the binding sites of plastid quinones in photosystem II , thereby inhibiting photosynthesis .
Mode of Action
The mode of action of Diuron-d6 involves the inhibition of photosynthesis. By blocking the Q_B plastoquinone binding site of photosystem II, it disallows the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the plant to convert light energy into chemical energy .
Biochemical Pathways
Upon exposure to Diuron-d6, several biochemical pathways are affected. The degradation process of Diuron-d6 involves urea bridge cleavage, dehalogenation, deamination, and ring opening, eventually generating cis, cis-muconic acid . Metabolomics analysis reveals that metabolic pathways such as the tricarboxylic acid cycle, glutathione metabolism, and the urea cycle are reprogrammed in the cells .
Pharmacokinetics
It’s known that diuron-d6 is an isotopically labeled analog of diuron , which suggests that its ADME properties may be similar to those of diuron
Result of Action
The molecular and cellular effects of Diuron-d6 action involve a decrease in photosynthetic efficiency and changes in cellular metabolism . Exposure to Diuron-d6 leads to a rapid decrease in photosynthetic efficiency . At the molecular level, it affects the expression of genes involved in gene transcription regulation, DNA replication and repair, DNA methylation, and cytokinesis .
Action Environment
Environmental factors such as light and temperature can influence the action, efficacy, and stability of Diuron-d6 . For instance, temperature has been found to influence Diuron-d6 bioaccumulation and the associated toxic impact on biofilms . Moreover, the metabolomics response to Diuron-d6 was influenced by temperature, photoperiod, and flow .
Safety and Hazards
Future Directions
Future research could focus on the toxicity of Diuron-d6 and its impact on various organisms. For example, a study has highlighted the suitability of including Rhodomonas salina in future species sensitivity distributions (SSDs) to support water quality guideline development for the management of herbicide contamination in tropical marine ecosystems .
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-bis(trideuteriomethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTQQYYKAHVGBJ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583576 | |
| Record name | N'-(3,4-Dichlorophenyl)-N,N-bis[(~2~H_3_)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diuron-d6 | |
CAS RN |
1007536-67-5 | |
| Record name | N'-(3,4-Dichlorophenyl)-N,N-bis[(~2~H_3_)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1007536-67-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the use of Diuron-d6 improve the accuracy of herbicide analysis in complex matrices like estuarine waters?
A2: Estuarine waters present a challenging matrix for analysis due to the presence of various salts, dissolved organic matter, and other potential interferences. [] These components can impact the ionization efficiency of analytes like Diuron during mass spectrometry analysis, leading to signal suppression or enhancement.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






